1-Aminopiperidin-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Aminopiperidin-4-ol hydrochloride” is a chemical compound with the molecular formula C5H13ClN2O . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
Piperidines, which include this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocyclic ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidine derivatives, including this compound, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Molecular Recognition and Synthesis
- A study presented a new mass spectrometry approach for recognizing regioisomeric trans-3(4)-aminopiperidin-4(3)-ols, which are precursors to pseudodistamines. This method facilitates the differentiation of these isomers, which is crucial for the synthesis of biologically active compounds (Mazur, Grishina, & Lebedev, 2017).
Drug Metabolism
- Research on the metabolism of 4-aminopiperidine drugs by cytochrome P450s revealed insights into the N-dealkylation reaction catalyzed by CYP3A4. This study contributes to the understanding of drug interactions and can aid in structure-based drug design (Sun & Scott, 2011).
Antimicrobial Activity
- Derivatives of 1,2,5-trimethylpiperidin-4-ols have been investigated for their antimicrobial activity, with some showing promising results against a range of microorganisms. This indicates potential applications in developing new antimicrobial agents (Dyusebaeva, Elibaeva, & Kalugin, 2017).
Synthesis Technology
- The synthesis and technology of (R)-3-aminopiperidine dihydrochloride, a related compound, have been explored, providing a methodology with potential applications in the synthesis of other related compounds (Jiang Jie-yin, 2015).
Mechanism of Action
Target of Action
The primary target of 1-Aminopiperidin-4-ol hydrochloride is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the structure of this compound .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry pathway . By antagonizing the CCR5 receptor, this compound prevents the entry of HIV-1 into cells .
Result of Action
The result of the action of this compound is the prevention of HIV-1 entry into cells . This is achieved by antagonizing the CCR5 receptor, which is essential for HIV-1 entry .
Future Directions
Piperidine derivatives, including 1-Aminopiperidin-4-ol hydrochloride, continue to be a significant area of research in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
1-aminopiperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c6-7-3-1-5(8)2-4-7;/h5,8H,1-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDSKKXVXQLYAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.